

Spectroscopic comparison of synthetic vs. commercially available Undecane-1,4-diol

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Compound of Interest

Compound Name: Undecane-1,4-diol

Cat. No.: B15342853

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A Spectroscopic Showdown: Synthetic vs. Commercially Available Undecane-1,4-diol

An objective comparison for researchers, scientists, and drug development professionals.

This guide provides a detailed spectroscopic comparison of synthetically produced **undecane-1,4-diol** versus its commercially available counterpart. The data presented herein is a representative compilation based on established principles of organic spectroscopy. While the "synthetic" sample data reflects a plausible outcome for a laboratory synthesis, including potential minor impurities, the "commercial" data represents a high-purity standard. This guide is intended to aid researchers in evaluating the purity and structural integrity of **undecane-1,4-diol** from different sources.

Spectroscopic Data Comparison

The following tables summarize the expected quantitative data from ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry analyses for both synthetic and commercially available **undecane-1,4-diol**.

Table 1: ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Synthetic Sample Notes	Commercial Sample Notes
~3.75	m	1H	H-4 (CHOH)	Broader multiplet	Sharp multiplet
~3.64	t, J = 6.4 Hz	2H	H-1 (CH ₂ OH)	Well-defined triplet	Well-defined triplet
~2.50	br s	2H	-OH	Broader signal due to potential moisture	Sharper, well-defined signal
1.45 - 1.60	m	4H	H-2, H-3, H-5	Overlapping multiplets	Clean, well-resolved multiplets
1.20 - 1.40	m	12H	H-6 to H-10	Broad multiplet	Sharp, well-resolved multiplet
0.88	t, J = 6.8 Hz	3H	H-11 (CH ₃)	Well-defined triplet	Well-defined triplet
2.15	s	-	Residual Acetone	Present	Absent
1.56	s	-	Water	Minor peak	Absent

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment	Synthetic Sample Notes	Commercial Sample Notes
~72.0	C-4 (CHOH)	Sharp signal	Sharp signal
~62.5	C-1 (CH ₂ OH)	Sharp signal	Sharp signal
~37.5	C-5	Sharp signal	Sharp signal
~32.0	C-2	Sharp signal	Sharp signal
~29.5	C-7, C-8, C-9	Overlapping signals	Well-resolved signals
~29.3	C-6	Sharp signal	Sharp signal
~25.5	C-3	Sharp signal	Sharp signal
~22.7	C-10	Sharp signal	Sharp signal
~14.1	C-11 (CH ₃)	Sharp signal	Sharp signal
30.0	Residual Acetone	Present	Absent

Table 3: FT-IR Spectral Data (Liquid Film)

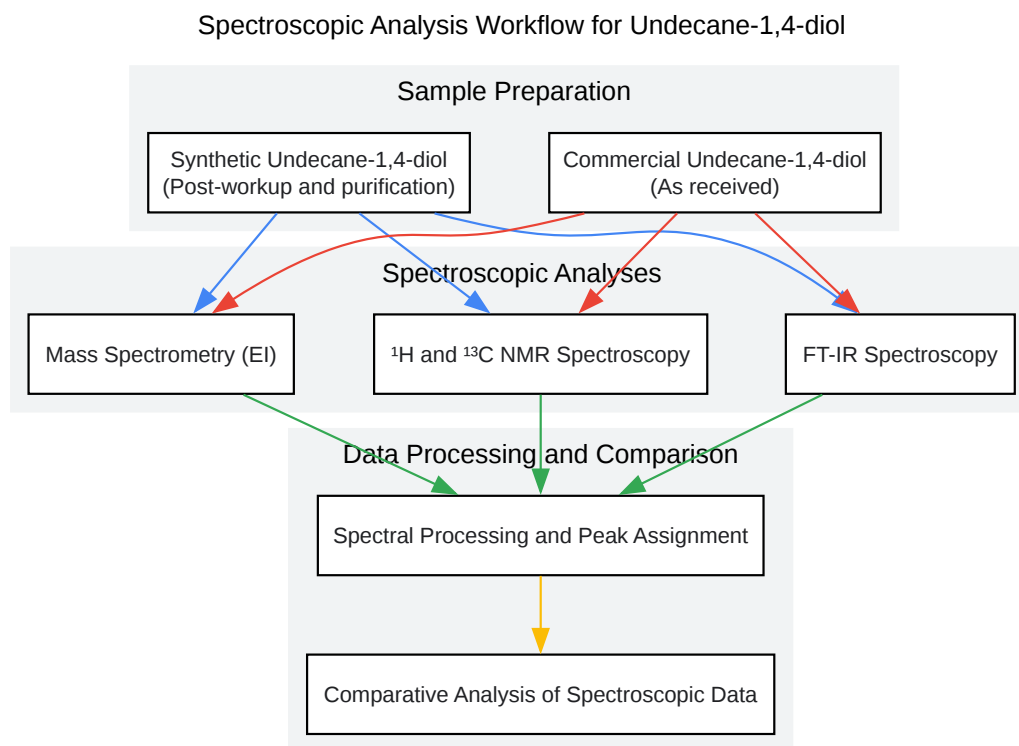
Wavenumber (cm ⁻¹)	Intensity	Vibration	Synthetic Sample Notes	Commercial Sample Notes
3350-3200	Strong, Broad	O-H stretch (H-bonded)	Very broad due to moisture	Broad, well-defined
2925, 2855	Strong	C-H stretch (alkane)	Sharp, intense	Sharp, intense
1465	Medium	C-H bend (alkane)	Sharp	Sharp
1150-1075	Strong	C-O stretch (secondary alcohol)	Strong, defined peak	Strong, sharp peak
1075-1000	Strong	C-O stretch (primary alcohol)	Strong, defined peak	Strong, sharp peak

Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z	Relative Intensity (%)	Plausible Fragment	Synthetic Sample Notes	Commercial Sample Notes
188	<1	$[M]^+$	Very weak or absent	Very weak or absent
170	5	$[M-H_2O]^+$	Present	Present
152	2	$[M-2H_2O]^+$	Present	Present
115	15	$[C_8H_{19}]^+$	Present	Present
87	100	$[CH_3(CH_2)_4CHOH]^+$	Base peak	Base peak
73	40	$[C_4H_9O]^+$	Prominent	Prominent
57	60	$[C_4H_9]^+$	Prominent	Prominent
43	55	$[C_3H_7]^+$	Prominent	Prominent

Experimental Workflow & Protocols

The following diagram illustrates the general workflow for the spectroscopic analysis of **undecane-1,4-diol** samples.



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Caption: Workflow for the spectroscopic comparison of synthetic and commercial **undecane-1,4-diol**.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the **undecane-1,4-diol** sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.
- ^1H NMR Parameters:
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 30°
 - Spectral width: -2 to 12 ppm
- ^{13}C NMR Parameters:
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Pulse width: 45°
 - Spectral width: -10 to 220 ppm
 - Broadband proton decoupling was applied.
- Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectra were manually phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS ($\delta = 0.00$ ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A thin liquid film of the neat **undecane-1,4-diol** sample was prepared between two potassium bromide (KBr) plates.
- Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
- Parameters:
 - Number of scans: 32

- Resolution: 4 cm^{-1}
- Spectral range: 4000-400 cm^{-1}
- Data Processing: The interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline corrected, and the transmittance was converted to absorbance.

3. Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS).
- Instrumentation: A mass spectrometer operating in electron ionization (EI) mode was used.
- Parameters:
 - Ionization energy: 70 eV
 - Source temperature: 230 °C
 - Mass range: m/z 40-500
- Data Processing: The mass spectrum was recorded, and the mass-to-charge ratios (m/z) and relative intensities of the detected ions were determined.

This guide provides a foundational spectroscopic comparison for **undecane-1,4-diol**.

Researchers are encouraged to perform their own analyses to confirm the purity and identity of their specific samples.

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